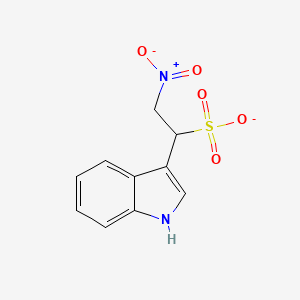

1-(1H-indol-3-yl)-2-nitroethanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-nitroethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5S/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-11H,6H2,(H,15,16,17)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDZQZFYCOCREF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N2O5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 1h Indol 3 Yl 2 Nitroethanesulfonate Precursors and Analogues

Elucidation of Reaction Pathways and Key Intermediates

The synthesis of the precursor, 1-(1H-indol-3-yl)-2-nitroethane, is commonly achieved through a Michael addition (or conjugate addition) of indole (B1671886) to a nitroalkene, such as nitroethylene. This reaction proceeds via an electrophilic substitution mechanism at the electron-rich C3 position of the indole. The key intermediate in this pathway is a resonance-stabilized carbocation, often referred to as an arenium ion. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitroalkene electrophile.

The proposed mechanism for the Michael addition of indole to a nitroalkene involves the following steps:

Activation of the Electrophile: The catalyst activates the nitroalkene, increasing its electrophilicity.

Nucleophilic Attack: The indole attacks the β-carbon of the activated nitroalkene, forming a new carbon-carbon bond and the resonance-stabilized arenium ion intermediate.

Deprotonation: A weak base removes a proton from the C3 position of the indole ring, restoring aromaticity and yielding the 3-substituted indole product.

The subsequent sulfonation of 1-(1H-indol-3-yl)-2-nitroethane to yield the target compound is less documented. However, drawing parallels from general sulfonation reactions, the process would likely involve the generation of a highly reactive sulfonating agent, such as sulfur trioxide (SO₃). The reaction would then proceed via the formation of a carbanion or a nitronate ion at the carbon bearing the nitro group, which would then act as a nucleophile.

A plausible pathway for the sulfonation step is:

Formation of the Nucleophile: In the presence of a base, the acidic proton at the α-position to the nitro group is abstracted, forming a resonance-stabilized nitronate ion.

Nucleophilic Attack on the Sulfonating Agent: The nitronate ion attacks the electrophilic sulfur atom of the sulfonating agent (e.g., SO₃).

Protonation: Subsequent workup would lead to the protonation of the resulting intermediate to give the final sulfonic acid product.

Kinetic Studies and Reaction Rate Determination

Kinetic assessments of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols have shown a marked dependence on the structure of the reactants. acs.org By analogy, the rate of the Michael addition of indole to a nitroalkene would be influenced by the electronic properties of both the indole and the nitroalkene, as well as the nature and concentration of the catalyst.

Table 1: Factors Influencing Reaction Rates in Analogous Systems

| Reaction Type | Key Factors Affecting Rate |

| Michael Addition | Catalyst concentration and type, electronic properties of indole and nitroalkene, solvent polarity. |

| Sulfonation | Concentration and strength of sulfonating agent, temperature, basicity for nitronate formation. |

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The synthesis of 1-(1H-indol-3-yl)-2-nitroethanesulfonate can potentially generate a chiral center at the C1 position of the ethyl side chain. Therefore, achieving stereochemical control is a significant aspect of its synthesis. The diastereoselective synthesis of related α,β-disubstituted γ-nitro methyl sulfonates has been achieved through the Michael addition of lithiated enantiopure sulfonates to nitroalkenes. rsc.orgresearchgate.net This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction.

In the context of the Michael addition of indole to a chiral nitroalkene, the stereochemistry of the newly formed C-C bond can be influenced by the existing chiral center in the nitroalkene. Organocatalysts have been effectively employed in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, affording products with high enantioselectivity and diastereoselectivity. researchgate.netmdpi.com A similar strategy could be envisioned for the reaction of indole, where a chiral catalyst could create a chiral environment, favoring the formation of one enantiomer of the 1-(1H-indol-3-yl)-2-nitroethane precursor over the other.

The subsequent sulfonation step could also be designed to be stereoselective, although this is generally more challenging on a pre-existing chiral center without the influence of a directing group. The stereochemical outcome would depend on the geometry of the intermediate nitronate ion and the direction of approach of the sulfonating agent.

Table 2: Strategies for Stereochemical Control

| Synthetic Step | Strategy | Expected Outcome |

| Michael Addition | Use of chiral nitroalkenes or chiral catalysts (e.g., organocatalysts). | Enantiomerically enriched 1-(1H-indol-3-yl)-2-nitroethane. |

| Sulfonation | Use of a chiral base for deprotonation or a chiral sulfonating agent. | Diastereoselective formation of one stereoisomer of the final product. |

Role of Nitronate and Sulfonate Functionalities in Reaction Mechanisms

The nitro group plays a crucial role in the synthesis and reactivity of these compounds. In the Michael addition, the electron-withdrawing nature of the nitro group activates the alkene for nucleophilic attack by the indole. Following the addition, the α-proton to the nitro group becomes acidic, allowing for the formation of a nitronate ion intermediate. This nitronate is a key nucleophile in the proposed sulfonation step. The nitro group can also be a versatile synthetic handle for further transformations, such as reduction to an amine.

Structural Characterization and Advanced Spectroscopic Analysis of 1 1h Indol 3 Yl 2 Nitroethanesulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds.

Detailed ¹H and ¹³C NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

For a hypothetical analysis of 1-(1H-indol-3-yl)-2-nitroethanesulfonate, one would expect to observe specific signals in both ¹H and ¹³C NMR spectra. The proton NMR spectrum would likely show characteristic signals for the indole (B1671886) ring protons, typically in the aromatic region (δ 7-8 ppm), with distinct chemical shifts and coupling constants determined by their substitution pattern. The protons on the ethanesulfonate (B1225610) chain would appear in the aliphatic region, with their multiplicities (singlet, doublet, triplet, etc.) providing information about neighboring protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, with carbons attached to electronegative atoms like nitrogen and oxygen appearing at higher chemical shifts (downfield).

Hypothetical ¹H NMR Data Table

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole-NH | (Expected > 10) | br s | - |

| Indole-H2 | (Expected ~7.5) | d | ~3.0 |

| Indole-H4 | (Expected ~7.6) | d | ~8.0 |

| Indole-H5 | (Expected ~7.1) | t | ~7.5 |

| Indole-H6 | (Expected ~7.2) | t | ~7.5 |

| Indole-H7 | (Expected ~7.4) | d | ~8.0 |

| CH | (Expected ~5.0-6.0) | m | - |

Hypothetical ¹³C NMR Data Table

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Indole-C2 | (Expected ~125) |

| Indole-C3 | (Expected ~110) |

| Indole-C3a | (Expected ~128) |

| Indole-C4 | (Expected ~120) |

| Indole-C5 | (Expected ~122) |

| Indole-C6 | (Expected ~120) |

| Indole-C7 | (Expected ~112) |

| Indole-C7a | (Expected ~136) |

| CH | (Expected ~70-80) |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons on the ethanesulfonate chain.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for connecting the indole ring to the nitroethanesulfonate side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification and Assignment of Characteristic Functional Group Vibrations (Indole, Nitro, Sulfonate)

Indole Group: The N-H stretching vibration would be expected around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

Nitro Group (NO₂): Strong characteristic asymmetric and symmetric stretching vibrations would be expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Sulfonate Group (SO₃⁻): Strong asymmetric and symmetric stretching vibrations would be anticipated around 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹, respectively.

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Indole N-H | ~3400 | ~3400 | Stretch |

| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretch |

| Aliphatic C-H | ~2980-2850 | ~2980-2850 | Stretch |

| Nitro (asym) | ~1550 | Weak | Stretch |

| Nitro (sym) | ~1350 | Strong | Stretch |

| Sulfonate (asym) | ~1200 | Weak | Stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

HRMS would be used to determine the exact molecular weight of the compound with high precision, allowing for the unambiguous determination of its molecular formula. By analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce the connectivity of the different parts of the molecule. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the sulfonate group (SO₃), and cleavage of the bond between the indole ring and the side chain.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Hypothetical Crystal Data Table

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | (Hypothetical value) |

| b (Å) | (Hypothetical value) |

| c (Å) | (Hypothetical value) |

| β (°) | (Hypothetical value) |

| Volume (ų) | (Hypothetical value) |

| Z | 4 |

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound would require data from single-crystal X-ray diffraction studies. Such an analysis would provide precise measurements of bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Without experimental data, hypothetical bond lengths and angles can be estimated based on standard values for similar functional groups. However, these would not account for the specific electronic and steric influences within this particular molecule.

Table 1: Hypothetical Bond Parameters for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Relevant Atoms Involved in Angle |

| C-C (indole) | ~1.36-1.42 | ~107-131 | C-C-C / C-N-C (in ring) |

| C-N (indole) | ~1.37-1.38 | ~108-110 | C-N-C / C-C-N (in ring) |

| C-C (ethane) | ~1.54 | ~109.5 | C(indole)-C(ethane)-C(ethane) |

| C-S (sulfonate) | ~1.77 | ~109.5 | C(ethane)-S-O |

| S=O (sulfonate) | ~1.43 | ~119.5 | O=S=O |

| C-N (nitro) | ~1.49 | ~118 | C(ethane)-N-O |

| N=O (nitro) | ~1.21 | ~121 | O=N=O |

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules of this compound would arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.

A primary interaction would likely be hydrogen bonding. The indole N-H group is a classic hydrogen bond donor. The oxygen atoms of both the sulfonate (-SO₃⁻) and the nitro (-NO₂) groups are strong hydrogen bond acceptors. Therefore, it is highly probable that a network of N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules together into chains, sheets, or more complex three-dimensional arrays.

In addition to classical hydrogen bonds, weaker C-H···O interactions involving the C-H bonds of the indole ring and the ethanesulfonate chain as donors and the oxygen atoms as acceptors could further stabilize the crystal structure.

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking and van der Waals forces would ultimately determine the final crystal packing arrangement and the macroscopic properties of the solid material. A detailed understanding of these interactions would require crystallographic analysis.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is a hypothetical summary and is not based on experimental data.)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding (strong) | Indole N-H | Sulfonate O, Nitro O | Formation of primary structural motifs |

| Hydrogen Bonding (weak) | Aromatic/Aliphatic C-H | Sulfonate O, Nitro O | Stabilization of the 3D network |

| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) of adjacent molecule | Contribution to crystal cohesion |

| van der Waals Forces | All atoms | All atoms | General, non-directional packing forces |

Computational and Theoretical Studies on 1 1h Indol 3 Yl 2 Nitroethanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of organic compounds, providing a balance between computational cost and accuracy. researchgate.netnih.gov For 1-(1H-indol-3-yl)-2-nitroethanesulfonate, DFT calculations would be employed to optimize its molecular geometry and to predict its behavior in chemical reactions. nih.gov

HOMO-LUMO Orbital Analysis and Electronic Transition Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO would likely be centered on the electron-withdrawing nitro and sulfonate groups. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap can also be used to estimate the energy required for the first electronic transition, which is valuable for interpreting UV-Visible spectra. researchgate.net

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.58 | Electron-donating capability (Indole moiety) |

| LUMO Energy | -2.95 | Electron-accepting capability (Nitroethanesulfonate moiety) |

| HOMO-LUMO Gap (ΔE) | 3.63 | Indicates moderate reactivity and stability |

| Chemical Potential (μ) | -4.765 | Overall electronic saturation |

| Chemical Hardness (η) | 1.815 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 6.24 | Propensity to accept electrons |

Mapping of Electrostatic Potential Surfaces and Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in

In the case of this compound, the MEP map would likely show a significant negative potential (red) localized around the oxygen atoms of the sulfonate and nitro groups, making these areas prime targets for electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the indole N-H group, identifying it as a potential site for nucleophilic interaction. nih.govnih.gov

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Validation and Prediction

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. biointerfaceresearch.comnih.gov DFT methods are widely used to calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis). niscpr.res.innih.gov

For this compound, calculated IR spectra would help assign vibrational modes to specific functional groups, such as the N-H stretch of the indole, the asymmetric and symmetric stretches of the nitro group, and the S=O stretches of the sulfonate group. nih.gov Similarly, computed ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, would aid in the assignment of experimental NMR signals. researchgate.net Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. researchgate.net

| Spectroscopic Technique | Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (Indole) | 3450 | 3445 |

| NO₂ Asymmetric Stretch | 1555 | 1550 | |

| SO₃ Symmetric Stretch | 1045 | 1040 | |

| ¹H NMR (ppm) | Indole N-H | 8.15 | 8.10 |

| Indole C2-H | 7.28 | 7.25 | |

| UV-Vis (nm) | λmax (π → π* transition) | 282 | 280 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations provide insight into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. nih.gov MD simulations model the movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and structural changes. nih.gov For a molecule like this compound, which has a flexible side chain, MD simulations would be crucial to explore the accessible conformational space, identify low-energy conformers, and understand the dynamics of the interaction between the indole ring and the nitroethanesulfonate group.

In Silico Modeling of Molecular Recognition and Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. mdpi.com This method is instrumental in understanding molecular recognition and predicting the binding affinity between a ligand and its target. nih.gov Indole derivatives are known to interact with a wide range of enzymes. researchgate.netchula.ac.th

For this compound, docking studies could be performed against various non-human, in vitro enzyme targets to explore potential inhibitory activities. Targets such as cyclooxygenase (COX), succinate dehydrogenase (SDH), or DNA gyrase, which are common targets for indole-based compounds, could be investigated. nih.govmdpi.comresearchgate.net The results would provide insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and a calculated binding energy, which serves as an estimate of binding affinity. nih.gov

| Enzyme Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | H-Bonding, Pi-Sulfur |

| Succinate Dehydrogenase (SDH) | -7.9 | Trp173, Ser219, His254 | H-Bonding, Pi-Pi Stacking |

| S. aureus DNA Gyrase B | -9.1 | Asp79, Ile84, Gly103 | H-Bonding, Electrostatic |

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their in vitro biological activity. ijpsr.com By quantifying molecular properties (descriptors) such as hydrophobicity, electronic effects, and steric parameters, a predictive model can be developed. proquest.com

A QSAR study involving this compound would require a dataset of structurally similar indole derivatives with measured in vitro activity against a specific target (e.g., an enzyme). nih.gov The model generated could then be used to predict the activity of the title compound and guide the design of new derivatives with potentially enhanced activity. The statistical robustness of the QSAR model is typically validated using metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijpsr.com

Chemical Reactivity and Transformative Potential of 1 1h Indol 3 Yl 2 Nitroethanesulfonate

Role as a Versatile Synthetic Synthon or Intermediate in Complex Molecule Synthesis

1-(1H-indol-3-yl)-2-nitroethanesulfonate can be envisioned as a multifunctional synthon, a molecular fragment that can be incorporated into a larger synthetic scheme. The indole (B1671886) unit is a privileged scaffold found in numerous natural products and pharmaceuticals. youtube.com By virtue of the nitro and sulfonate groups, this compound serves as a precursor to various indole-3-yl substituted synthons.

For instance, elimination of the sulfonate group can generate an indole-3-yl nitroalkene, a powerful Michael acceptor. This intermediate can then react with a wide range of nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position of the ethyl side chain. This strategy is foundational for constructing the ergoline skeleton of ergot alkaloids. nih.gov The compound's utility is thus defined by its capacity to act as a linchpin in the assembly of complex target molecules, where each functional group provides a handle for subsequent chemical transformations.

Table 1: Potential Synthetic Applications of this compound as an Intermediate

| Target Molecular Class | Key Transformation | Functional Group Utilized |

| Substituted Tryptamines | Reduction of the nitro group | Nitro |

| Indole Alkaloids | Michael addition via nitroalkene intermediate | Nitro, Sulfonate |

| Heterocyclic-fused Indoles | Cyclization reactions involving the indole core | Indole N-H, Side Chain |

| Functionalized Indole Derivatives | Nucleophilic substitution of the sulfonate | Sulfonate |

Transformations Involving the Nitro Group (e.g., Reductions, Nucleophilic Additions, Cycloadditions)

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in this compound opens up numerous reaction pathways.

Reductions: The nitro group can be readily reduced to an amine, providing a direct route to 2-(1H-indol-3-yl)ethan-1-amine (tryptamine) derivatives. The choice of reducing agent allows for selective transformation, with reagents like zinc or iron in acidic media leading to the corresponding amine. This transformation is fundamental in medicinal chemistry for the synthesis of neurologically active compounds.

Nucleophilic Additions: The carbon atom alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion is a potent nucleophile that can react with various electrophiles. rsc.org More significantly, the molecule can undergo elimination of the sulfonic acid to form 3-(2-nitrovinyl)-1H-indole. This conjugated nitroalkene is a powerful Michael acceptor, readily undergoing conjugate addition with a wide range of carbon and heteroatom nucleophiles. nih.govmdpi.com This reaction is a cornerstone for creating a new stereocenter and elaborating the side chain.

Cycloadditions: As a precursor to an electron-deficient nitroalkene, the compound can participate in various cycloaddition reactions. For example, Diels-Alder reactions with dienes can lead to the formation of carbazole derivatives. researchgate.net Furthermore, 1,3-dipolar cycloadditions with dipoles such as nitrones or azides can be employed to construct complex heterocyclic systems fused to the indole backbone. growingscience.com

Table 2: Key Transformations of the Nitro Group

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | H₂, Pd/C; Fe/HCl; Zn/AcOH | Tryptamine derivatives |

| Nucleophilic Addition | Base, then Electrophile (E+) | α-Substituted nitroalkanes |

| Conjugate Addition | Base (elimination), then Nucleophile (Nu⁻) | γ-Substituted butenolides nih.gov |

| [4+2] Cycloaddition | Diene (e.g., cyclopentadiene), heat/MW | Carbazoles researchgate.net |

| [3+2] Cycloaddition | Nitrone, Azide, etc. | Isoxazolidines, Triazoles growingscience.com |

Reactions Involving the Sulfonate Group (e.g., Nucleophilic Displacement, Esterification, Sulfonylation Reactions)

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid (R-SO₃H). wikipedia.org Its presence adds another layer of reactivity, primarily centered on its ability to act as a good leaving group in nucleophilic substitution reactions.

Nucleophilic Displacement: The sulfonate group is an excellent leaving group, comparable in its ability to depart to halides. This allows for direct nucleophilic substitution (Sɴ2) reactions at the carbon to which it is attached. A variety of nucleophiles, including halides, cyanides, azides, and alkoxides, can displace the sulfonate, providing a straightforward method for introducing diverse functionalities at this position. The use of ionic liquids can serve as both the solvent and the nucleophilic reagent in these transformations. organic-chemistry.org

Esterification: While the title compound is a sulfonate salt, the corresponding sulfonic acid can be converted into sulfonic esters (R-SO₂-OR'). wikipedia.org This is typically achieved by reacting the corresponding sulfonyl chloride with an alcohol or by reacting the sulfonic acid with orthoformates. tandfonline.commdma.chtandfonline.com Sulfonic esters are potent alkylating agents themselves due to the excellent leaving group ability of the sulfonate anion. wikipedia.org

Sulfonylation Reactions: The parent sulfonic acid can be converted to a sulfonyl chloride using reagents like thionyl chloride. Sulfonyl chlorides are highly reactive intermediates used in sulfonylation reactions. They react readily with alcohols, phenols, and amines to form sulfonate esters and sulfonamides, respectively. organic-chemistry.org This provides a pathway to covalently link the indole-containing fragment to other molecules.

Reactivity at the Indole Core (e.g., Electrophilic Aromatic Substitution, N-Functionalization)

The indole ring system is electron-rich and highly reactive towards electrophiles. This reactivity can be harnessed for further functionalization of this compound.

Electrophilic Aromatic Substitution (EAS): The indole nucleus is significantly more reactive than benzene (B151609) in EAS reactions. nih.gov Substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation. ic.ac.uk Since the C3 position is already occupied in the title compound, electrophilic attack is directed to the C2 position or, less commonly, to positions on the benzene ring (C4-C7). The specific outcome can depend on the reaction conditions and the nature of the electrophile. Friedel-Crafts alkylation and acylation are classic examples of such transformations. researchgate.net

N-Functionalization: The N-H proton of the indole is weakly acidic and can be removed by a strong base. The resulting indolyl anion is a powerful nucleophile that can react with various electrophiles, leading to N-alkylation, N-acylation, or N-arylation. nih.govnih.gov This N-functionalization is crucial for modulating the electronic properties of the indole ring and for introducing groups that can direct further reactions or impart specific biological activities. mdpi.comacs.org Asymmetric N-propargylation of indoles has also been developed using chiral catalysts. researchgate.net

Table 3: Reactivity Patterns of the Indole Core

| Position | Reaction Type | Typical Reagents | Resulting Structure |

| N1 | N-Alkylation / N-Arylation | Base (e.g., NaH), RX / ArX | N-Substituted Indole |

| C2 | Electrophilic Substitution | Electrophile (E+) | C2-Substituted Indole |

| C4-C7 | Electrophilic Substitution | Strong Electrophile, harsh conditions | Benzo-substituted Indole |

Rearrangement Reactions and Cascade Transformations

The juxtaposition of multiple reactive functional groups within this compound creates opportunities for complex rearrangement and cascade reactions, where a single reaction setup triggers a sequence of bond-forming and bond-breaking events.

Cascade Reactions: A cascade reaction involving this compound could be initiated by the formation of the 3-(2-nitrovinyl)-1H-indole intermediate. Subsequent Michael addition of a nucleophile could be followed by an intramolecular cyclization involving the indole N-H or C2 position. Such sequences allow for the rapid construction of complex polycyclic indole derivatives from simple precursors. nih.gov Acid-mediated cascade transformations of indoles with nitroalkenes can lead to novel heterocyclic systems through mechanisms like Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC). rsc.org

Rearrangement Reactions: The indole nucleus itself can participate in sigmatropic rearrangements. For example, the Fischer indole synthesis, a classic method for preparing indoles, proceeds through a nih.govnih.gov-sigmatropic rearrangement. uwindsor.ca While the indole core in the title compound is already formed, related rearrangements like the aromatic Cope rearrangement can be induced under specific conditions to achieve dearomatization and form new structural motifs. nih.gov Cascade reactions involving nitrones are also known to produce indole derivatives through complex rearrangements.

Applications in Academic Chemical Research

Development as Chemical Probes or Research Tools for Biological Systems

There is currently no available scientific literature detailing the development or use of 1-(1H-indol-3-yl)-2-nitroethanesulfonate as a chemical probe or research tool for investigating biological systems.

Utilization as a Scaffold for Rational Design and Synthesis of Compound Libraries in Basic Discovery Research

No published research could be found that describes the utilization of this compound as a foundational scaffold for the rational design and synthesis of compound libraries.

Precursor in Synthetic Organic Chemistry for Elucidating Reaction Pathways and Developing Novel Synthetic Strategies

The role of this compound as a precursor in synthetic organic chemistry has not been documented in the accessible scientific literature. There are no reports on its use in studies aimed at elucidating reaction pathways or in the development of novel synthetic methodologies.

Future Research Directions and Unexplored Avenues

Exploration of Novel Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of therapeutic agents and chiral materials. Future work should focus on developing novel asymmetric synthetic routes to 1-(1H-indol-3-yl)-2-nitroethanesulfonate. The indole (B1671886) core, particularly when substituted at the 3-position, is a privileged structure in many bioactive molecules. nih.gov

Strategies could involve the use of chiral catalysts, such as chiral phosphoric acids or metal complexes, to control the stereochemistry of the key bond-forming reactions. acs.orgorganic-chemistry.orgnih.govnih.gov For instance, an asymmetric Michael addition of a nitroalkane precursor to a suitable indole-derived acceptor could be a viable approach. Research in this area would not only provide access to the individual enantiomers of the target molecule but also contribute to the broader field of asymmetric synthesis of complex indole derivatives. acs.org

Integration of Advanced Automation and High-Throughput Screening in Synthesis and Characterization

HTS techniques can then be employed to quickly evaluate the properties of these new compounds. oxfordglobal.com This combination of automated synthesis and HS is a powerful tool for optimizing reaction conditions and for identifying derivatives with desired characteristics, significantly reducing the time and resources required compared to traditional methods. helgroup.comlbl.gov

Deeper Mechanistic Investigations using Real-Time Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Real-time spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reactions as they occur. researchgate.netperkinelmer.comigi-global.comrsc.org

These methods can provide valuable information about the formation of transient intermediates and the kinetics of the reaction, offering a detailed picture of the reaction pathway. perkinelmer.comyoutube.com Such mechanistic insights are invaluable for developing more efficient and selective synthetic protocols.

Advanced Computational Methodologies for Predicting Reactivity and Interaction Dynamics

Computational chemistry offers a powerful lens through which to investigate the properties of novel molecules. walshmedicalmedia.com Techniques such as Density Functional Theory (DFT) can be used to predict the geometric and electronic structure of this compound. researchgate.net These calculations can provide insights into the molecule's reactivity, including identifying the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Furthermore, computational models can predict spectroscopic properties, which can aid in the characterization of the compound and its derivatives. researchgate.net Molecular dynamics simulations could also be employed to study the interaction of this molecule with biological targets, providing a theoretical foundation for potential applications in drug discovery. nih.gov

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Predicting reaction outcomes, identifying active sites |

| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra | Aiding in spectroscopic characterization |

| Molecular Dynamics (MD) | Conformational analysis, binding affinity | Investigating interactions with biological macromolecules |

This table is interactive. Click on the headers to learn more about each computational method and its applications.

Development of Smart Materials or Sensors Incorporating the Indole-Nitroethanesulfonate Motif

The indole moiety is known for its unique photophysical properties and has been incorporated into various chemosensors. rsc.orgnih.govrsc.orgresearchgate.netmdpi.com The presence of the electron-withdrawing nitro group and the polar sulfonate group in this compound could modulate the fluorescence properties of the indole ring, making it a promising candidate for the development of novel sensors.

Future research could explore the synthesis of polymers or other materials that incorporate this motif. These materials could be designed to exhibit a change in their optical or electronic properties in the presence of specific analytes, such as metal ions or small molecules, leading to the development of new "smart" materials and sensors. rsc.org

Investigation of Non-Covalent Interactions and Supramolecular Chemistry

The study of non-covalent interactions is a rapidly growing area of chemistry. The indole ring is capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. The introduction of the nitro and sulfonate groups provides additional sites for such interactions.

Investigating the supramolecular chemistry of this compound could lead to the discovery of new self-assembling systems with interesting properties. rsc.org Understanding how these molecules interact with each other and with other molecules could pave the way for the design of novel materials with applications in areas such as crystal engineering and drug delivery.

Design of Functional Analogues for Specific Research Applications

The modification of a lead compound to create analogues with improved properties is a common strategy in medicinal chemistry. morawa.atslideshare.netnumberanalytics.comslideshare.netresearchgate.net By systematically modifying the structure of this compound, it may be possible to develop functional analogues for a variety of research applications.

For example, analogues could be designed as molecular probes to study biological processes or as building blocks for the synthesis of more complex molecules. numberanalytics.com The strategic design of these analogues will depend on a thorough understanding of the structure-activity relationships of the parent compound, which can be elucidated through the research avenues described above.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1H-indol-3-yl)-2-nitroethanesulfonate?

- Methodological Answer : A common approach involves functionalizing the indole core at the 3-position. For analogous compounds, bromination or sulfonation reactions are used (e.g., THF as a solvent with phenyltrimethylammonium tribromide for bromination ). Nitro groups can be introduced via nitration or substitution reactions under controlled acidic/basic conditions. Purification typically employs column chromatography or recrystallization .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- IR spectroscopy to identify functional groups (e.g., sulfonate S=O stretches ~1350–1200 cm⁻¹, nitro groups ~1520–1350 cm⁻¹) .

- ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., indole C-3 proton signals at δ 7.1–7.5 ppm) .

- Mass spectrometry (ESI or EI-MS) for molecular ion verification and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on structurally similar indole derivatives:

- Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Work in a fume hood to avoid inhalation (H335) and monitor decomposition products .

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for sulfonation/nitration .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nitro-group introduction efficiency .

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during nitration .

- Purification : Gradient HPLC with C18 columns resolves nitro-sulfonate isomers .

Q. How do structural modifications (e.g., nitro vs. sulfonate groups) affect biological activity?

- Methodological Answer :

- Antimicrobial assays : Compare MIC values against Gram-positive/negative bacteria using nitro- and sulfonate-modified analogs .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal nitro-group-dependent apoptosis induction .

- SAR modeling : DFT calculations predict electron-withdrawing effects of nitro/sulfonate groups on indole’s π-electron system .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in sulfonate esters causing signal splitting .

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping peaks in crowded spectra .

- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., nitro vs. sulfonate positioning) .

Q. What strategies mitigate stability issues under varying pH or temperature?

- Methodological Answer :

- pH stability tests : Monitor degradation via HPLC at pH 2–12; buffered solutions (pH 7.4) often enhance stability .

- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., nitro group loss >150°C) .

- Lyophilization : Stabilize hygroscopic sulfonate derivatives for long-term storage .

Q. How to analyze toxicological profiles for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.